molecular formula C19H17FN2O4S2 B257572 N-[3-ethyl-5-(4-methoxybenzylidene)-4-oxo-1,3-thiazolidin-2-ylidene]-4-fluorobenzenesulfonamide

N-[3-ethyl-5-(4-methoxybenzylidene)-4-oxo-1,3-thiazolidin-2-ylidene]-4-fluorobenzenesulfonamide

Cat. No. B257572
M. Wt: 420.5 g/mol
InChI Key: VPGVZFBSEYBQER-HATACVMWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-ethyl-5-(4-methoxybenzylidene)-4-oxo-1,3-thiazolidin-2-ylidene]-4-fluorobenzenesulfonamide, also known as FABP4 inhibitor, is a synthetic compound that has been widely studied for its potential therapeutic applications. This compound has been found to have a high affinity for the fatty acid binding protein 4 (FABP4), a protein that plays a key role in lipid metabolism and inflammation. In

Mechanism of Action

N-[3-ethyl-5-(4-methoxybenzylidene)-4-oxo-1,3-thiazolidin-2-ylidene]-4-fluorobenzenesulfonamide works by binding to the N-[3-ethyl-5-(4-methoxybenzylidene)-4-oxo-1,3-thiazolidin-2-ylidene]-4-fluorobenzenesulfonamide protein, which is primarily expressed in adipocytes and macrophages. By inhibiting N-[3-ethyl-5-(4-methoxybenzylidene)-4-oxo-1,3-thiazolidin-2-ylidene]-4-fluorobenzenesulfonamide, this compound can reduce the uptake and storage of fatty acids in adipocytes, leading to increased insulin sensitivity and reduced inflammation.
Biochemical and Physiological Effects:
Studies have shown that N-[3-ethyl-5-(4-methoxybenzylidene)-4-oxo-1,3-thiazolidin-2-ylidene]-4-fluorobenzenesulfonamide can have a variety of biochemical and physiological effects. These include:
- Increased insulin sensitivity: Inhibition of N-[3-ethyl-5-(4-methoxybenzylidene)-4-oxo-1,3-thiazolidin-2-ylidene]-4-fluorobenzenesulfonamide can lead to increased insulin sensitivity, which can be beneficial in the treatment of diabetes and other metabolic disorders.
- Reduced inflammation: N-[3-ethyl-5-(4-methoxybenzylidene)-4-oxo-1,3-thiazolidin-2-ylidene]-4-fluorobenzenesulfonamide is also involved in the regulation of inflammatory pathways. Inhibition of N-[3-ethyl-5-(4-methoxybenzylidene)-4-oxo-1,3-thiazolidin-2-ylidene]-4-fluorobenzenesulfonamide can reduce the production of pro-inflammatory cytokines and chemokines, leading to reduced inflammation.
- Reduced atherosclerosis: Studies have shown that N-[3-ethyl-5-(4-methoxybenzylidene)-4-oxo-1,3-thiazolidin-2-ylidene]-4-fluorobenzenesulfonamide inhibition can reduce the development of atherosclerosis, a condition characterized by the buildup of plaque in the arteries.
- Reduced cancer growth: N-[3-ethyl-5-(4-methoxybenzylidene)-4-oxo-1,3-thiazolidin-2-ylidene]-4-fluorobenzenesulfonamide has been shown to play a role in the growth and proliferation of cancer cells. Inhibition of N-[3-ethyl-5-(4-methoxybenzylidene)-4-oxo-1,3-thiazolidin-2-ylidene]-4-fluorobenzenesulfonamide can reduce the growth of cancer cells and increase their sensitivity to chemotherapy.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-[3-ethyl-5-(4-methoxybenzylidene)-4-oxo-1,3-thiazolidin-2-ylidene]-4-fluorobenzenesulfonamide is its specificity for N-[3-ethyl-5-(4-methoxybenzylidene)-4-oxo-1,3-thiazolidin-2-ylidene]-4-fluorobenzenesulfonamide. This compound has been shown to have a high affinity for N-[3-ethyl-5-(4-methoxybenzylidene)-4-oxo-1,3-thiazolidin-2-ylidene]-4-fluorobenzenesulfonamide, with minimal off-target effects. However, one of the limitations of this compound is its poor solubility in aqueous solutions, which can make it difficult to use in certain experiments.

Future Directions

There are several potential future directions for research on N-[3-ethyl-5-(4-methoxybenzylidene)-4-oxo-1,3-thiazolidin-2-ylidene]-4-fluorobenzenesulfonamide. These include:
- Development of more soluble analogs: One potential direction for future research is the development of more soluble analogs of this compound, which could make it easier to use in experiments.
- Investigation of combination therapies: N-[3-ethyl-5-(4-methoxybenzylidene)-4-oxo-1,3-thiazolidin-2-ylidene]-4-fluorobenzenesulfonamide inhibition has been shown to have potential therapeutic effects in a variety of diseases. Future research could investigate the potential benefits of combining N-[3-ethyl-5-(4-methoxybenzylidene)-4-oxo-1,3-thiazolidin-2-ylidene]-4-fluorobenzenesulfonamide inhibition with other therapies, such as statins or anti-inflammatory drugs.
- Development of more potent inhibitors: While N-[3-ethyl-5-(4-methoxybenzylidene)-4-oxo-1,3-thiazolidin-2-ylidene]-4-fluorobenzenesulfonamide has shown promise as a N-[3-ethyl-5-(4-methoxybenzylidene)-4-oxo-1,3-thiazolidin-2-ylidene]-4-fluorobenzenesulfonamide inhibitor, there is still room for improvement in terms of potency. Future research could focus on the development of more potent inhibitors with improved therapeutic potential.

Synthesis Methods

The synthesis of N-[3-ethyl-5-(4-methoxybenzylidene)-4-oxo-1,3-thiazolidin-2-ylidene]-4-fluorobenzenesulfonamide involves the reaction of 4-fluorobenzenesulfonyl chloride with 3-ethyl-4-methoxybenzaldehyde in the presence of triethylamine. The resulting product is then reacted with thiourea to form the thiazolidinone ring. The final product is obtained by reacting the intermediate with ammonium hydroxide.

Scientific Research Applications

N-[3-ethyl-5-(4-methoxybenzylidene)-4-oxo-1,3-thiazolidin-2-ylidene]-4-fluorobenzenesulfonamide has been extensively studied for its potential therapeutic applications. One of the main areas of research has been its role as a N-[3-ethyl-5-(4-methoxybenzylidene)-4-oxo-1,3-thiazolidin-2-ylidene]-4-fluorobenzenesulfonamide inhibitor. N-[3-ethyl-5-(4-methoxybenzylidene)-4-oxo-1,3-thiazolidin-2-ylidene]-4-fluorobenzenesulfonamide is a protein that plays a key role in lipid metabolism and inflammation. Inhibition of N-[3-ethyl-5-(4-methoxybenzylidene)-4-oxo-1,3-thiazolidin-2-ylidene]-4-fluorobenzenesulfonamide has been shown to have potential therapeutic effects in a variety of diseases, including obesity, diabetes, atherosclerosis, and cancer.

properties

Product Name

N-[3-ethyl-5-(4-methoxybenzylidene)-4-oxo-1,3-thiazolidin-2-ylidene]-4-fluorobenzenesulfonamide

Molecular Formula

C19H17FN2O4S2

Molecular Weight

420.5 g/mol

IUPAC Name

(NE)-N-[(5Z)-3-ethyl-5-[(4-methoxyphenyl)methylidene]-4-oxo-1,3-thiazolidin-2-ylidene]-4-fluorobenzenesulfonamide

InChI

InChI=1S/C19H17FN2O4S2/c1-3-22-18(23)17(12-13-4-8-15(26-2)9-5-13)27-19(22)21-28(24,25)16-10-6-14(20)7-11-16/h4-12H,3H2,1-2H3/b17-12-,21-19+

InChI Key

VPGVZFBSEYBQER-HATACVMWSA-N

Isomeric SMILES

CCN\1C(=O)/C(=C/C2=CC=C(C=C2)OC)/S/C1=N/S(=O)(=O)C3=CC=C(C=C3)F

SMILES

CCN1C(=O)C(=CC2=CC=C(C=C2)OC)SC1=NS(=O)(=O)C3=CC=C(C=C3)F

Canonical SMILES

CCN1C(=O)C(=CC2=CC=C(C=C2)OC)SC1=NS(=O)(=O)C3=CC=C(C=C3)F

Origin of Product

United States

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